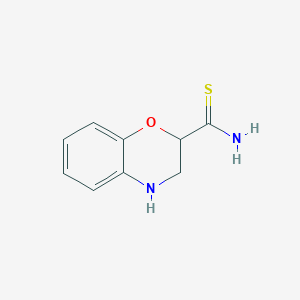

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEFQBKVKXVHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679717 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92659-38-6 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Synthesis, Properties, and Therapeutic Potential

Executive Summary: This document provides a comprehensive technical overview of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The unique structural architecture, combining the biologically versatile 1,4-benzoxazine scaffold with a reactive carbothioamide moiety, positions this molecule as a promising lead for drug discovery. This guide details a validated synthetic pathway, outlines key physicochemical and spectroscopic characteristics, explores the mechanistic basis of its potential therapeutic activities, and provides standardized protocols for its biological evaluation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic applications.

Introduction: A Scaffold of Dual Significance

The field of medicinal chemistry is driven by the pursuit of novel molecular frameworks that confer potent and selective biological activity. The 1,4-benzoxazine core is a well-established "privileged scaffold," found in numerous compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This broad utility stems from its rigid, bicyclic structure which allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.

Complementing the benzoxazine core, the carbothioamide (-CSNH₂) functional group is a critical pharmacophore in its own right. It is a bioisostere of the amide group but possesses distinct electronic and steric properties, including enhanced hydrogen bonding capabilities and the ability to chelate metal ions. These features are integral to the mechanisms of several approved drugs and clinical candidates. The strategic fusion of these two moieties in this compound creates a molecule with substantial, yet underexplored, therapeutic potential.

Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its development. The key characteristics of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 194.26 g/mol | |

| IUPAC Name | This compound | N/A |

| CAS Number | 86267-86-9 (for the nitrile precursor) | |

| Physical Form | Expected to be a solid at room temperature | |

| SMILES | C1NC2=CC=CC=C2OC1C(=S)N | N/A |

| InChI Key | YSTANLOUKDVPGJ-UHFFFAOYSA-N (for the nitrile precursor) |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence involving the formation of a key nitrile intermediate followed by its conversion to the target thioamide. This approach allows for high modularity and utilizes well-established, high-yielding chemical transformations.

Step 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

The initial and critical step is the construction of the benzoxazine ring system bearing the nitrile functionality at the C2 position. This is efficiently accomplished through the cyclization of 2-aminophenol with a suitable three-carbon electrophile, such as 2,3-dibromopropionitrile. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide attacks the adjacent carbon, displacing the second bromide and forming the heterocyclic ring.

Experimental Protocol: Synthesis of the Nitrile Intermediate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes.

-

Electrophile Addition: Add 2,3-dibromopropionitrile (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.

Step 2: Conversion of Nitrile to Thioamide

The conversion of a nitrile to a primary thioamide is a cornerstone transformation. While several methods exist, including the use of Lawesson's reagent or phosphorus pentasulfide, a milder and highly effective approach utilizes hydrogen sulfide gas in the presence of a basic catalyst.[4] An anion-exchange resin in its hydrosulfide (SH⁻) form provides a heterogeneous and easily separable catalyst, simplifying the purification process.[4]

Experimental Protocol: Thiolysis of the Nitrile Intermediate

-

Catalyst Preparation: Prepare the hydrosulfide form of an anion-exchange resin (e.g., Dowex 1x8) by washing the chloride form sequentially with aqueous NaOH, water, and then treating with an aqueous solution of sodium hydrosulfide (NaSH). Wash with deionized water until the washings are neutral.

-

Reaction Setup: In a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet bubbler, suspend the nitrile intermediate (1.0 eq) and the prepared resin in a 3:2 mixture of methanol/water.

-

Gas Introduction: Gently bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirring suspension at room temperature. (Caution: H₂S is highly toxic and flammable. This step must be performed in a well-ventilated fume hood).

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

-

Work-up and Purification: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

The structural identity of the final compound must be validated through spectroscopic analysis. Based on the chemical structure, the following key signals are anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0-9.5 ppm: Two broad singlets, integrating to 1H each, corresponding to the two diastereotopic protons of the thioamide (-CSNH₂).

-

δ 6.5-7.0 ppm: A multiplet system corresponding to the four aromatic protons on the benzene ring.

-

δ 6.0-6.5 ppm: A broad singlet, integrating to 1H, for the N-H proton of the benzoxazine ring.

-

δ 4.0-4.5 ppm: A multiplet for the C2-H proton, adjacent to the thioamide group.

-

δ 3.0-3.5 ppm: A multiplet for the two diastereotopic protons at the C3 position (CH₂).

-

-

Mass Spectrometry (ESI+): A prominent peak at m/z = 195.05 [M+H]⁺, corresponding to the protonated molecular ion.

Biological Activity and Therapeutic Potential

Postulated Mechanisms and Applications

While specific biological data for the title compound is limited, its structural components suggest several high-potential therapeutic avenues:

-

Antimicrobial Agent: Both benzoxazine and thioamide moieties are present in known antimicrobial compounds.[2] The compound may interfere with bacterial cell wall synthesis, nucleic acid replication, or metabolic pathways.

-

Anticancer Agent: Derivatives of the benzoxazine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[2] The thioamide group is also a feature of several anticancer agents, potentially acting by inhibiting key enzymes or inducing apoptosis.

-

A1 Adenosine Receptor (A₁AR) Agonist: The compound has been cited as a pharmaceutical intermediate for enhancing agonist activity at the A₁AR.[5] A₁ARs are inhibitory G-protein coupled receptors (GPCRs) widely expressed in the brain, heart, and other tissues.[6] Their activation leads to a decrease in intracellular cyclic AMP (cAMP), modulation of ion channels, and a general reduction in neuronal excitability, making them attractive targets for anticonvulsant, neuroprotective, and cardioprotective therapies.[5][7]

Experimental Protocol: MIC Determination

-

Preparation: Prepare a stock solution of the title compound in sterile DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this bacterial suspension to wells 1 through 11. Add 10 µL of sterile broth to well 12.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule of considerable scientific interest, bridging the well-documented biological activities of the benzoxazine scaffold and the thioamide functional group. The synthetic route presented is robust and scalable, providing a reliable source of material for further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines, bacterial and fungal strains, and specific receptor binding assays (especially A₁AR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

SAR Exploration: Synthesizing a library of analogs with substitutions on the aromatic ring and modifications at the N4 position to optimize potency and selectivity.

-

In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a foundational resource to catalyze these future investigations, paving the way for the potential development of novel therapeutics derived from this promising chemical scaffold.

References

-

Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]

-

Wikipedia. (n.d.). Adenosine A1 receptor. Retrieved January 19, 2026, from [Link]

-

Ghasemi-Kasman, M., Javan, M., & Nasr-Esfahani, M. H. (2017). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Molecular Neurobiology, 54(8), 6049–6061. [Link]

-

Kuroita, T., et al. (1996). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed. [Link]

-

Li, J., et al. (2004). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 95(7), 693-702. [Link]

-

Dalip, D., et al. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

-

Al-Hiari, Y. M. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 113-117. [Link]

-

Rani, P., et al. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

-

Frontiers in Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

-

Bojarski, A. J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved January 19, 2026, from [Link]

-

Liu, J. P., & Ishida, H. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(12), 4277–4282. [Link]

-

Middle East Technical University. (2012). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]

-

Al-Zoubi, R. M., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. [Link]

-

Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delineates its core chemical structure, explores its physicochemical properties, and outlines potential synthetic pathways. Furthermore, it delves into the prospective biological activities, including antimicrobial, cytotoxic, and immunomodulatory effects, drawing insights from the broader class of benzoxazine derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery, providing both established knowledge and identifying areas for future investigation.

Introduction: The Benzoxazine Scaffold in Drug Discovery

The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules.[1] Its unique structural and electronic properties, conferred by the fusion of a benzene ring with an oxazine ring containing nitrogen and oxygen atoms at the 1 and 4 positions respectively, render it a versatile scaffold for the design of novel therapeutic agents.[1] Derivatives of 1,4-benzoxazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The amenability of the benzoxazine core to chemical modification allows for the fine-tuning of its biological profile, making it a focal point of contemporary medicinal chemistry research. This guide focuses specifically on the 2-carbothioamide derivative of 3,4-dihydro-2H-1,4-benzoxazine, a compound that synergistically combines the therapeutic potential of the benzoxazine nucleus with the well-documented bioactivity of the carbothioamide functional group.

Molecular Structure and Chemical Identity

The foundational structure of the topic compound is the 3,4-dihydro-2H-1,4-benzoxazine core. This is a bicyclic system where a benzene ring is fused to a six-membered heterocyclic ring containing a nitrogen atom at position 4 and an oxygen atom at position 1. The "3,4-dihydro-2H" nomenclature indicates the saturation of the heterocyclic ring. The key functionalization is the presence of a carbothioamide group (-C(=S)NH2) at the 2-position.

Systematic Name: this compound

Molecular Formula: C₉H₁₀N₂OS[4]

Molecular Weight: 194.26 g/mol [4]

CAS Registry Number: 92659-38-6

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the general characteristics of related benzoxazine derivatives and the presence of the polar carbothioamide group, the following properties can be anticipated:

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. |

| pKa | The secondary amine in the ring and the thioamide group will influence the acid-base properties. |

| LogP | The presence of polar functional groups suggests a moderate lipophilicity. |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A feasible approach involves the initial synthesis of a 2-substituted 1,4-benzoxazine precursor, followed by the introduction of the carbothioamide functionality.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine

-

To a solution of 2-aminophenol in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

-

To this mixture, add 1,3-dibromopropene dropwise at room temperature.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain 2-(bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-acetonitrile

-

Dissolve 2-(bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine in a polar aprotic solvent like DMSO.

-

Add sodium cyanide portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrile intermediate.

Step 3: Synthesis of this compound

-

Dissolve the nitrile intermediate in a basic solvent such as pyridine.

-

Bubble hydrogen sulfide gas through the solution or, alternatively, treat with a thionating agent like Lawesson's reagent.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the final product.

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 6.5-7.5 ppm.- Protons of the heterocyclic ring, including the CH₂ and CH groups, would appear as multiplets in the upfield region.- The NH proton of the benzoxazine ring and the NH₂ protons of the thioamide would likely appear as broad singlets, with chemical shifts dependent on the solvent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm.- Aliphatic carbons of the heterocyclic ring.- A characteristic downfield signal for the C=S carbon of the thioamide group (typically >180 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the secondary amine and the primary thioamide in the range of 3100-3400 cm⁻¹.- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring around 1500-1600 cm⁻¹.- A characteristic C=S stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 194.26 g/mol .- Fragmentation patterns characteristic of the benzoxazine ring system and the loss of the carbothioamide group. |

Biological Activity and Therapeutic Potential

The biological profile of this compound is anticipated to be a composite of the activities associated with the benzoxazine scaffold and the carbothioamide moiety.

Antimicrobial Activity

Benzoxazine derivatives have been reported to possess antibacterial and antifungal properties.[3] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic processes. The presence of the sulfur atom in the carbothioamide group may enhance this activity, as many sulfur-containing compounds are known for their antimicrobial efficacy.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,4-benzoxazine derivatives against various cancer cell lines.[2][5] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The thioamide functional group is also found in several clinically used anticancer agents, suggesting that this compound could be a promising candidate for further investigation as an anticancer agent.

Caption: Potential biological activities of this compound.

Immunomodulatory Effects

Some benzoxazine derivatives have been shown to modulate the immune response. This activity could be beneficial in the treatment of inflammatory diseases or as adjuvants in immunotherapy. The specific effects of the 2-carbothioamide derivative on the immune system warrant further investigation.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are lacking, general trends can be inferred from related compounds. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, substitutions at the 2-position of the benzoxazine ring were found to significantly influence their antagonistic activity at serotonin-3 (5-HT3) receptors.[6] This highlights the importance of the substitution pattern on the heterocyclic ring for biological activity. Further studies are needed to elucidate the role of the 2-carbothioamide group and to explore the effects of substitutions on both the aromatic and heterocyclic rings of the title compound.

Safety and Toxicology

No specific toxicity data for this compound is currently available. As with any novel chemical entity, a thorough toxicological evaluation would be necessary before any potential therapeutic application. This would include in vitro cytotoxicity assays against normal cell lines and in vivo studies to determine acute and chronic toxicity.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The convergence of the biologically active benzoxazine core with the versatile carbothioamide functional group suggests a high potential for the discovery of novel therapeutic agents. Key areas for future research include:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough physicochemical and spectroscopic characterization.

-

Comprehensive evaluation of its antimicrobial and anticancer activities against a broad range of pathogens and cell lines.

-

Elucidation of its mechanism of action at the molecular level.

-

Systematic structure-activity relationship studies to guide the design of more potent and selective analogs.

-

In-depth toxicological profiling.

References

-

Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

- Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060.

- Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion. The Journal of Organic Chemistry, 83(15), 7907–7918.

-

Bentham Science Publishers. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]

-

ResearchGate. (n.d.). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. Retrieved January 19, 2026, from [Link]

- Prashanthi, Y., & Rajan, K. S. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.

- Google Patents. (n.d.). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

- Cidade, H., et al. (2021). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 9, 707984.

- Google Patents. (n.d.). US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines.

- Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.

-

Semantic Scholar. (n.d.). 4H-3,1-Benzoxazines and their dihydro derivatives: synthesis, reactivity, and biological activity. Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3,4-Dihydro-2,2-dimethyl-6-nitro-4-(1-oxido-2-pyridinyl)-2H-1,4-benzoxazine. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). KR840002141B1 - Process for preparing benzoxazine derivatives.

- Al-Shabib, N. A., et al. (2022). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 27(3), 941.

-

European Patent Office. (n.d.). EP 0047005 B1 - Benzoxazine derivatives. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. Retrieved January 19, 2026, from [Link]

-

Al-Zahrani, F. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

- Kumar, A., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385.

- Gabr, M. T., et al. (2015). Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. Chinese Chemical Letters, 26(12), 1522-1528.

- Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60.

- Khan, K. M., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Buy this compound | 92659-38-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Compound... [chemdiv.com]

- 7. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Benzoxazine Carbothioamide Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the burgeoning field of benzoxazine carbothioamide derivatives, a novel class of heterocyclic compounds with significant therapeutic promise. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. Instead, it synthesizes current knowledge to provide a forward-looking perspective on the design, synthesis, and biological evaluation of these promising molecules. We will delve into the rationale behind their design, propose robust synthetic strategies, and detail the experimental protocols necessary to unlock their full therapeutic potential.

Introduction: The Strategic Fusion of Two Potent Pharmacophores

The benzoxazine ring system is a well-established "privileged scaffold" in medicinal chemistry, known to be a component of molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural rigidity and specific stereoelectronic features of the benzoxazine nucleus make it an ideal foundation for the development of targeted therapeutic agents.

On the other hand, the carbothioamide moiety (-C(=S)NH2) and its derivatives are recognized for their diverse biological activities, which are often attributed to their ability to act as effective hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions that are crucial for the function of many enzymes.[3] Derivatives bearing this functional group have demonstrated significant potential as enzyme inhibitors, anticonvulsants, and anticancer agents.[4][5]

The strategic combination of the benzoxazine scaffold with a carbothioamide functional group presents a compelling opportunity for the discovery of novel drug candidates with potentially synergistic or unique mechanisms of action. This guide will explore the scientific foundation for this hypothesis and provide a practical framework for researchers to pursue the synthesis and biological evaluation of this exciting new class of compounds.

Proposed Synthetic Pathways: A Roadmap to Novel Derivatives

While the direct synthesis of benzoxazine carbothioamide derivatives is not extensively documented, established synthetic methodologies for both the benzoxazine core and the introduction of the carbothioamide group can be logically combined. The following proposed synthetic routes offer a practical starting point for the synthesis of these novel compounds.

General Synthesis of the Benzoxazine Core

The most common and versatile method for the synthesis of 1,3-benzoxazine derivatives is the Mannich condensation reaction.[6] This one-pot, three-component reaction involves the condensation of a phenol, a primary amine, and formaldehyde.[7] The choice of substituents on the phenol and primary amine starting materials allows for the introduction of chemical diversity into the benzoxazine scaffold.

Experimental Protocol: General Synthesis of a Substituted 1,3-Benzoxazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or toluene.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.2 eq., typically 37% in water) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,3-benzoxazine derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Introduction of the Carbothioamide Moiety

With a functionalized benzoxazine in hand, the carbothioamide group can be introduced through several established methods. A common approach involves the reaction of an amine- or isothiocyanate-functionalized benzoxazine.

Proposed Route A: From an Amino-Benzoxazine

-

Synthesis of Amino-Benzoxazine: Synthesize a benzoxazine derivative bearing an amino group on the phenyl ring or on a substituent attached to the nitrogen atom of the oxazine ring.

-

Reaction with a Thiocarbonyl Transfer Reagent: React the amino-benzoxazine with a thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI), to form an isothiocyanate intermediate.

-

Formation of the Carbothioamide: The isothiocyanate can then be reacted with ammonia or a primary/secondary amine to yield the desired N-substituted benzoxazine carbothioamide.

Proposed Route B: From a Formyl-Benzoxazine

-

Synthesis of Formyl-Benzoxazine: Prepare a benzoxazine derivative with a formyl (-CHO) group at a suitable position on the aromatic ring.

-

Condensation with Thiosemicarbazide: React the formyl-benzoxazine with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone, which contains the carbothioamide functionality.[3]

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for benzoxazine carbothioamide derivatives.

Predicted Biological Activities and Mechanisms of Action

The fusion of the benzoxazine and carbothioamide pharmacophores is anticipated to yield compounds with a rich spectrum of biological activities. The following sections outline the predicted therapeutic potential and the underlying mechanistic rationale.

Antimicrobial Activity

Benzoxazine derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][8][9] The mechanism of action is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The carbothioamide moiety is also a well-known feature of many antimicrobial agents, often acting by interfering with microbial metabolic pathways.

The combination of these two moieties in a single molecule could lead to a synergistic antimicrobial effect or a broader spectrum of activity. It is hypothesized that benzoxazine carbothioamide derivatives could exhibit enhanced antimicrobial potency through a multi-target mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized benzoxazine carbothioamide derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (microorganism in broth without compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Self-Validation: The experiment should be performed in triplicate, and standard reference antibiotics (e.g., amoxicillin, fluconazole) should be included as controls to validate the assay.[8]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazine derivatives, with some compounds showing potent cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. Similarly, carbothioamide-containing compounds have been investigated as anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit enzymes crucial for tumor growth.[4][5]

Benzoxazine carbothioamide derivatives are therefore promising candidates for novel anticancer drugs. Their mechanism of action could involve a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazine carbothioamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Self-Validation: Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin) to ensure the validity of the results.

Diagram: Potential Anticancer Mechanisms of Action

Caption: Potential anticancer mechanisms of benzoxazine carbothioamide derivatives.

Enzyme Inhibition

The carbothioamide moiety is a key structural feature in many enzyme inhibitors. For instance, pyrazolobenzothiazine-based carbothioamides have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters.[3] Benzoxazine derivatives have also been reported to inhibit various enzymes, including DNA-PK and cholinesterases.[8][12]

The combination of these two pharmacophores could lead to the development of highly potent and selective enzyme inhibitors for a range of therapeutic targets. For example, benzoxazine carbothioamide derivatives could be designed to target enzymes involved in neurodegenerative diseases, inflammation, or cancer.

Table 1: Reported IC50 Values for Related Enzyme Inhibitors

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

| 2-morpholino-substituted-1,3 benzoxazine | DNA-PK | 0.28 | [8] |

| Pyrazolobenzothiazine-based carbothioamide | MAO-A | 0.003 | [3] |

| Pyrazolobenzothiazine-based carbothioamide | MAO-B | 0.02 | [3] |

| 2-aryl-6-carboxamide benzoxazole | Acetylcholinesterase (AChE) | 0.01262 | [12] |

| 2-aryl-6-carboxamide benzoxazole | Butyrylcholinesterase (BChE) | 0.02545 | [12] |

| Benzoxazinone derivatives | α-chymotrypsin | 6.5 - 341.1 | [13] |

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Systematic modification of the benzoxazine carbothioamide scaffold will be crucial for optimizing biological activity and developing lead compounds. Based on the literature for related compounds, several key structural features can be targeted for modification in SAR studies:

-

Substituents on the Benzoxazine Ring: The nature and position of substituents on the benzene ring of the benzoxazine moiety can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[14]

-

The N-Substituent of the Oxazine Ring: The group attached to the nitrogen atom of the oxazine ring can be varied to explore the impact of steric and electronic factors on activity.

-

The Carbothioamide Group: The carbothioamide moiety can be modified, for example, by N-substitution, to fine-tune the compound's physicochemical properties and its ability to interact with target enzymes or receptors.

Future Directions and Conclusion

The exploration of benzoxazine carbothioamide derivatives represents a promising new frontier in drug discovery. The rational combination of two potent pharmacophores provides a strong foundation for the development of novel therapeutic agents with potentially superior efficacy and unique mechanisms of action. This technical guide has provided a comprehensive overview of the rationale, proposed synthetic strategies, and key experimental protocols for investigating this exciting class of compounds.

Future research should focus on the synthesis of a diverse library of benzoxazine carbothioamide derivatives and their systematic evaluation in a range of biological assays. In-depth mechanistic studies will be essential to elucidate their modes of action and to guide the rational design of next-generation drug candidates. The insights gained from these studies will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases.

References

-

Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Mohamed Saad Muftah. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.

-

Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (1996). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Ingenta Connect. Retrieved January 19, 2026, from [Link]

-

Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

-

Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

-

A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]

-

Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). PubMed. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Retrieved January 19, 2026, from [Link]

-

Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2006). PubMed. Retrieved January 19, 2026, from [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. phytojournal.com [phytojournal.com]

- 9. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 3,4-Dihydro-2H-1,4-benzoxazine Analogues

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique conformational flexibility and electronic properties have made it a fertile ground for the development of therapeutic agents across various domains, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the rational design, synthesis, and evaluation of novel 3,4-dihydro-2H-1,4-benzoxazine analogues. We will delve into the causality behind experimental choices, present detailed and self-validating protocols, and explore the structure-activity relationships that drive modern drug discovery efforts in this chemical space.

Strategic Design: Retrosynthesis and Bioisosteric Considerations

The journey to novel analogues begins with a robust design strategy. The inherent value of the benzoxazine scaffold lies in its multiple modification sites, which allow for fine-tuning of its pharmacological and pharmacokinetic properties.[2]

Core Retrosynthetic Analysis

A logical retrosynthetic analysis of the 3,4-dihydro-2H-1,4-benzoxazine core reveals two primary disconnection pathways. This analysis forms the basis for most synthetic strategies, guiding the selection of readily available starting materials.

-

Disconnection A (C-N Bond): This is the most common approach, involving the formation of the crucial aryl C-N bond. This disconnection leads back to a 2-aminophenol derivative and a two-carbon unit, typically an α-halo ketone or a 1,2-dihaloethane.[5]

-

Disconnection B (C-O Bond): This approach involves the formation of the aryl C-O bond, starting from an o-haloaniline and a suitable ethanolamine derivative. This pathway is particularly relevant for modern catalytic methods.

Caption: Key retrosynthetic disconnections for the benzoxazine scaffold.

The Role of Bioisosteric Replacement

To generate novel analogues with potentially improved properties, the principle of bioisosteric replacement is a powerful tool.[6][7] This involves substituting specific atoms or functional groups with others that possess similar physicochemical properties, aiming to enhance potency, reduce toxicity, or improve metabolic stability without drastically altering the molecule's ability to interact with its biological target.[8] For the benzoxazine scaffold, common bioisosteric modifications include:

-

Aromatic Ring Substitution: Replacing hydrogen atoms with fluorine or chlorine to modulate lipophilicity and metabolic stability.

-

Scaffold Hopping: Replacing the entire benzoxazine core with a structurally different scaffold that maintains the spatial arrangement of key pharmacophoric features.[7][9]

-

Side-Chain Modification: Altering alkyl or aryl substituents to probe the steric and electronic requirements of the target's binding pocket.

Foundational Synthetic Methodologies

The classical approaches to synthesizing the 3,4-dihydro-2H-1,4-benzoxazine ring system, while sometimes requiring harsh conditions, are foundational and highly reliable.[5]

Condensation of 2-Aminophenols with 1,2-Dihaloethanes

This is a direct and widely used method that follows the C-N bond disconnection pathway. The reaction involves the N-alkylation of a 2-aminophenol followed by an intramolecular Williamson ether synthesis. The choice of base is critical; a weaker base like potassium carbonate is often preferred to minimize the formation of unwanted dimeric byproducts.[10]

Caption: Workflow for the classical synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Detailed Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine [10]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (5.45 g, 50 mmol), 1,2-dibromoethane (14.1 g, 75 mmol), and acetone (100 mL).

-

Reagent Addition: In a separate beaker, dissolve potassium carbonate (9.67 g, 70 mmol) in water (85 mL) and add this solution to the reaction mixture.

-

Reaction: Heat the resulting mixture to reflux and maintain for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Ethyl Acetate/Hexane solvent system.

-

Work-up: After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. Pour the remaining aqueous residue into water (150 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

| Entry | 2-Aminophenol Substituent | Yield (%) | Reference |

| 1 | H | ~60-70% | [10] |

| 2 | 4-Methyl | ~65% | [10] |

| 3 | 4-Chloro | ~55% | [11] |

Table 1: Representative yields for the classical synthesis of substituted benzoxazine analogues.

Modern Catalytic Approaches for Enhanced Efficiency

To overcome the limitations of classical methods, such as long reaction times and the need for high temperatures, modern transition-metal-catalyzed strategies have been developed. These methods offer milder reaction conditions, broader substrate scope, and often higher yields.[12]

Copper-Catalyzed Intramolecular C-N and C-O Bond Formation

Copper catalysis is particularly effective for forming C-N and C-O bonds.[13] An elegant one-pot synthesis can be designed starting from an o-halophenol and an ethanolamine derivative. The process involves an initial copper-catalyzed O-arylation, followed by an intramolecular C-N cyclization. This approach is highly efficient and avoids the need for protecting groups.[12]

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[14] In the context of benzoxazine synthesis, it can be applied to couple a 2-halophenol with an N-unsubstituted or N-monosubstituted ethanolamine, followed by an intramolecular cyclization. A recent development involves the direct Buchwald-Hartwig cross-coupling between a pre-formed 1,4-benzoxazine and a substituted bromobenzene to create novel 4-aryl-substituted analogues.[14]

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.[14]

Biological Evaluation and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing novel analogues is to identify compounds with improved biological activity. A systematic evaluation process is crucial for elucidating the structure-activity relationship (SAR), which provides invaluable insights for future drug design.[15]

In Vitro Screening Workflow

Once a library of novel 3,4-dihydro-2H-1,4-benzoxazine analogues is synthesized and characterized, the next step is to screen them for biological activity using relevant in vitro assays. The specific assays will depend on the therapeutic target of interest (e.g., antibacterial, anticancer, enzyme inhibition).

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Interpreting SAR Data

SAR studies correlate specific structural modifications with observed changes in biological potency.[16] For 3,4-dihydro-2H-1,4-benzoxazine analogues, key positions for modification include the N-4, C-2, C-3, and various positions on the benzene ring. For example, studies on neuroprotective antioxidants have shown that 3-alkyl substituents are essential for efficient activity, and an 8-benzylamino substituent further enhances potency.[4]

| Analogue ID | R¹ (at C-3) | R² (at N-4) | R³ (at C-7) | IC₅₀ (µM) |

| BZ-01 | H | H | H | >100 |

| BZ-02 | CH₃ | H | H | 55.6 |

| BZ-03 | H | Benzyl | H | 78.2 |

| BZ-04 | CH₃ | Benzyl | H | 12.3 |

| BZ-05 | CH₃ | Benzyl | OCH₃ | 8.9 |

| BZ-06 | CH₃ | Benzyl | Cl | 15.1 |

Table 2: Hypothetical SAR data for a series of benzoxazine analogues against a target enzyme. This data illustrates that substitution at C-3 and N-4 is beneficial, with a methoxy group at C-7 further improving potency.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold remains a highly versatile and valuable template in drug discovery. While classical synthetic methods are robust, the adoption of modern catalytic techniques has significantly expanded the accessible chemical space, enabling the efficient creation of diverse analogue libraries. The future of research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiopure benzoxazines, as chirality often plays a critical role in biological activity.[17] Furthermore, the integration of computational modeling with synthetic chemistry will continue to refine the rational design of novel analogues with enhanced potency, selectivity, and drug-like properties, accelerating the journey from discovery to clinical application.

References

-

Macias-Ruvalcaba, M., et al. (2011). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

-

Paley, R., et al. (2011). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. Available at: [Link]

-

Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

-

Sturzebecher, A., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds With Dual Function. PubMed. Available at: [Link]

-

Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. Available at: [Link]

-

Tang, S., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. Available at: [Link]

-

Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Macias-Ruvalcaba, M., et al. (2011). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Amanote Research. Available at: [Link]

-

Ghorai, M. K., et al. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

-

An-Gourbal, V., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

-

Munusamy, S., et al. (2015). Copper catalyzed CN bond formation/C–H activation: synthesis of aryl 4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

-

Kotha, S., et al. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

-

Coeffard, V., et al. (2013). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available at: [Link]

-

Tan, T. H., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

-

Sumi, P., et al. (2023). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. Available at: [Link]

-

Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

-

Macdonald, S. J. F. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Guba, W., et al. (2008). Workflow-based identification of bioisosteric replacements for molecular scaffolds. PMC. Available at: [Link]

-

Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]

-

Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition and interpretation. The insights provided are grounded in established principles of spectroscopy and supported by data from analogous structures within the benzoxazine family.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic heteroaromatic compound featuring a benzene ring fused to an oxazine ring, with a carbothioamide substituent at the 2-position. The presence of aromatic and aliphatic protons, a secondary amine, a thioamide group, and a C-O-C ether linkage provides a rich tapestry of spectroscopic signals that can be used for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methine, methylene, and amine protons. The expected chemical shifts are summarized in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (4H) | 6.8 - 7.2 | m | - |

| NH (1H) | 8.0 - 9.0 | br s | - |

| CH (1H) | 4.5 - 5.0 | dd | J = 3, 8 Hz |

| CH₂ (2H) | 3.9 - 4.4 | m | - |

| CSNH₂ (2H) | 9.0 - 10.0 | br s | - |

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to resonate in the aromatic region (δ 6.8-7.2 ppm) as a complex multiplet due to their distinct chemical environments.

-

Amine Proton (NH): The proton on the nitrogen of the oxazine ring will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being solvent-dependent.

-

Methine Proton (CH): The proton at the 2-position, adjacent to the carbothioamide group, is expected to appear as a doublet of doublets (dd) around δ 4.5-5.0 ppm due to coupling with the geminal methylene protons.

-

Methylene Protons (CH₂): The two protons at the 3-position of the oxazine ring will likely present as a multiplet in the region of δ 3.9-4.4 ppm.

-

Thioamide Protons (CSNH₂): The two protons of the thioamide group are expected to be observed as a broad singlet at a downfield chemical shift (δ 9.0-10.0 ppm) due to the deshielding effect of the thiocarbonyl group.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 195 - 205 |

| Ar-C (6C) | 115 - 150 |

| CH | 50 - 60 |

| CH₂ | 40 - 50 |

-

Thiocarbonyl Carbon (C=S): The most downfield signal is anticipated to be that of the thiocarbonyl carbon, appearing in the range of δ 195-205 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to signals in the δ 115-150 ppm region.

-

Methine Carbon (CH): The carbon at the 2-position is expected to resonate around δ 50-60 ppm.

-

Methylene Carbon (CH₂): The carbon at the 3-position will likely appear in the upfield region of δ 40-50 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=S Stretch (Thioamide) | 1200 - 1400 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-O-C Stretch (Ether) | 1000 - 1300 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

-

N-H Stretch: A medium intensity band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine in the oxazine ring.

-

C-H Stretches: Aromatic C-H stretches are expected between 3000-3100 cm⁻¹, while aliphatic C-H stretches will appear in the 2850-3000 cm⁻¹ range.

-

C=S Stretch: A strong absorption band in the 1200-1400 cm⁻¹ region is characteristic of the thiocarbonyl (C=S) group.

-

C-N and C-O-C Stretches: Strong bands corresponding to C-N and C-O-C stretching vibrations are anticipated in the fingerprint region (1000-1350 cm⁻¹).

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Expected Mass Spectrometric Data

For this compound (C₉H₁₀N₂OS), the exact mass is 194.0514 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z 194.

-

Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of approximately 4.4% relative to the molecular ion peak is anticipated.

-

Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation upon ionization. A plausible fragmentation pathway is the loss of the carbothioamide side chain.

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS number and molecular weight

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the compound's potential as a lead structure for antimicrobial, anticancer, and immunomodulatory agents.

Introduction to the 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in biologically active compounds. This scaffold, consisting of a benzene ring fused to a six-membered oxazine ring, serves as a versatile framework in drug design. Its structural rigidity, combined with the specific spatial arrangement of its heteroatoms, allows for precise interactions with various biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, underscoring their importance in the development of new chemical entities for therapeutic use.[1][2] The introduction of a carbothioamide functional group at the 2-position, as seen in the topic compound, further enhances its chemical reactivity and potential for biological engagement.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in any chemical research endeavor. This compound is defined by a unique combination of a benzoxazine core and a thioamide functional group.[3]

| Property | Value | Source |

| CAS Number | 92659-38-6 | [3] |

| Molecular Formula | C₉H₁₀N₂OS | [3] |

| Molecular Weight | 194.26 g/mol | [3] |

| Canonical SMILES | C1C(OC2=CC=CC=C2N1)C(=S)N | [3] |

| InChI Key | BOEFQBKVKXVHEE-UHFFFAOYSA-N | [3] |

Synthesis Methodologies

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be approached through several strategic routes. The choice of method often depends on the desired substitution patterns, scalability, and available starting materials. Common strategies involve the cyclization of substituted phenols or the reaction of o-aminophenols with appropriate precursors.[1][3]

General Synthesis Workflow

A prevalent strategy for constructing the benzoxazine ring involves the reaction of an o-substituted phenol with a component that provides the remaining atoms of the heterocyclic ring. For the title compound, this often involves multi-step sequences.

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol: Multi-step Synthesis

The following outlines a conceptual multi-step synthesis. Note: This is an illustrative protocol and requires laboratory optimization for safety and yield.

-